molecular formula C20H18N2O4S2 B2362623 N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 300378-03-4

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2362623
CAS No.: 300378-03-4
M. Wt: 414.49
InChI Key: KPNUJDBZEVRYLO-BOPFTXTBSA-N
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Description

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
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Biological Activity

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolidinone core and various functional groups, suggests diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C20H18N2O4S2C_{20}H_{18}N_{2}O_{4}S_{2} with a molecular weight of 414.49 g/mol. The compound features a thiazolidinone ring, which is known for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study indicated that modifications in the thiazolidinone structure can enhance its efficacy against various pathogens .

Pathogen Activity Reference
E. coliInhibitory
S. aureusModerate activity
C. albicansSignificant activity

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies have shown that these compounds can target specific kinases involved in cancer progression .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in vitro. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where cytokine modulation is crucial .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazolidinones against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenolic position significantly enhanced activity against E. coli and S. aureus .
  • Anticancer Mechanism Investigation : Another study investigated the effects of thiazolidinone derivatives on breast cancer cell lines. The findings suggested that these compounds induce apoptosis through mitochondrial pathways, significantly reducing cell viability .

Properties

IUPAC Name

N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-26-16-7-5-13(6-8-16)11-17-19(25)22(20(27)28-17)10-9-18(24)21-14-3-2-4-15(23)12-14/h2-8,11-12,23H,9-10H2,1H3,(H,21,24)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNUJDBZEVRYLO-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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